methyl 2-[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
methyl 2-[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbamoyl, and ester groups.
Preparation Methods
The synthesis of methyl 2-[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is typically carried out under mild conditions and can be catalyzed by various reagents such as phosphorus pentasulfide (P4S10) or potassium t-butoxide under microwave irradiation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
methyl 2-[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit various enzymes and pathways . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce inflammation and pain, making it a potential candidate for the development of new therapeutic agents .
Comparison with Similar Compounds
Similar compounds to methyl 2-[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Timepidium Bromide . These compounds share a similar thiophene nucleus but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H28N4O4S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl 2-[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N4O4S2/c1-30-22(29)14-12-9-5-6-10-13(12)31-20(14)26-19(28)17-16(23)15(18(24)27)21(32-17)25-11-7-3-2-4-8-11/h11,17H,2-10,23H2,1H3,(H2,24,27)(H,26,28) |
InChI Key |
BSBMHYJURPIVPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C(=C(C(=NC4CCCCC4)S3)C(=O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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